molecular formula C20H21N5O2S B2467146 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide CAS No. 1903027-54-2

2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide

Cat. No.: B2467146
CAS No.: 1903027-54-2
M. Wt: 395.48
InChI Key: FQPBHRAAVYLJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide is a complex synthetic compound designed for advanced pharmacological research. Its molecular structure incorporates a nicotinamide core, a pharmacophore of significant interest in medicinal chemistry due to its role in biological systems. The core structure is functionalized with a 4-(p-tolyl)-4H-1,2,4-triazole moiety, a heterocyclic system recognized for its potential in developing enzyme inhibitors . This specific structural motif suggests the compound may be of value in studies focusing on NAD+-dependent enzymes, such as members of the poly(ADP-ribose) polymerase (PARP) and nicotinamide N-methyltransferase (NNMT) families . Compounds with similar triazole and nicotinamide components have been investigated as potent inhibitors for a range of enzyme targets. For instance, [1,2,4]triazolo[3,4-b]benzothiazole derivatives have been identified as versatile scaffolds that compete with nicotinamide in the binding pockets of human poly- and mono-ADP-ribosylating enzymes . Furthermore, structural analogues, such as N-pyridinylthiophene carboxamides, have shown promising activity in phenotypic screens against cancer cell lines, particularly those derived from malignant peripheral nerve sheath tumors (MPNSTs) . The mechanism of action for such compounds can involve metabolic conversion within the NAD salvage pathway by enzymes like NAMPT and NMNAT1, leading to the formation of adenine dinucleotide (AD) derivatives that subsequently inhibit critical enzymes like inosine monophosphate dehydrogenase (IMPDH), ultimately triggering cell death . The tetrahydrothiophene group present in this compound may influence its physicochemical properties, such as solubility and metabolic stability, and could contribute to its binding affinity. This reagent is provided as a high-purity material to support rigorous in vitro investigations. Researchers can utilize this compound to probe novel mechanisms in oncology, enzymology, and cell signaling. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-14-4-6-15(7-5-14)25-13-23-24-18(25)11-22-19(26)17-3-2-9-21-20(17)27-16-8-10-28-12-16/h2-7,9,13,16H,8,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPBHRAAVYLJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CNC(=O)C3=C(N=CC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide often involves the reaction between tetrahydrothiophen-3-ol and a nicotinamide derivative in the presence of appropriate coupling agents. The process typically includes:

  • Step 1: : Protection of the hydroxyl group on tetrahydrothiophen-3-ol.

  • Step 2: : Activation of the nicotinamide derivative using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Step 3: : Reaction of the protected tetrahydrothiophen-3-ol with the activated nicotinamide derivative to form the target compound. Reaction conditions such as temperature, solvent, and reaction time are crucial, with an optimal temperature around 60-80°C in an inert atmosphere often proving effective.

Industrial Production Methods

For large-scale production, the aforementioned steps are optimized for yield and purity. Industrial methods may involve:

  • Use of continuous flow reactors for better control over reaction conditions.

  • Implementation of high-throughput screening techniques to optimize reaction parameters.

  • Purification processes including crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide can undergo various chemical reactions:

  • Oxidation: : Leads to the formation of sulfoxide or sulfone derivatives when treated with oxidizing agents like hydrogen peroxide.

  • Reduction: : Can reduce the triazole or nicotinamide rings under suitable conditions.

  • Substitution: : The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.

  • Hydrolysis: : Under acidic or basic conditions, the amide bond can be cleaved.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens, sulfonyl chlorides, various nucleophiles.

  • Hydrolysis: : Hydrochloric acid, sodium hydroxide.

Major Products Formed

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Reduced forms of the triazole or nicotinamide rings.

  • Substitution: : Substituted derivatives of the original compound.

  • Hydrolysis: : Nicotinic acid derivatives and tetrahydrothiophen-3-ol.

Scientific Research Applications

This compound has shown promise in various fields:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential as a modulator of enzyme activities.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Interacts with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases.

  • Pathways Involved: : Modulates pathways involved in cellular metabolism, DNA repair, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Analogs

Compound : N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (Figure 1 in )

  • Structural Differences : Replaces the tetrahydrothiophen-3-yloxy group with a hydroxyl group at the 6-position and substitutes the triazole with a 4-chlorophenyl-thiazole.
  • Bioactivity : Exhibits antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .
  • The thiazole ring lacks the conformational flexibility of the 1,2,4-triazole, possibly affecting target binding.

1,2,4-Triazole Derivatives

Compound : 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Structural Differences : Shares the 4-(p-tolyl)-1,2,4-triazole core but replaces the tetrahydrothiophen-3-yloxy-nicotinamide with a thiophene-thione group.
  • Physicochemical Properties :
    • Solubility : Lower than the target compound due to the aromatic thiophene and thione groups.
    • Stability : DFT calculations indicate a planar conformation with high HOMO-LUMO energy gaps (4.5 eV), suggesting moderate reactivity .
  • Bioactivity: Not explicitly tested, but analogous triazole-thiones exhibit antitubercular and anticancer activity .

Compound : 2-((4-R-5-(Thiophene-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

  • Structural Differences : Features a thiophene-methyl substituent on the triazole and an acetohydrazide side chain.
  • Bioactivity : Demonstrated antifungal activity (Candida albicans: MIC 32 µg/mL) due to the hydrazide moiety .

Thiophene/Tetrahydrothiophene Derivatives

Compound : 5-(Tetrahydrothiophen-3-yl)-1,3,4-oxadiazole-2-thiol

  • Structural Differences : Lacks the nicotinamide and triazole components.
  • Bioactivity : Antiviral activity against HSV-1 (IC₅₀: 12 µM) attributed to the tetrahydrothiophene’s electron-rich sulfur atom .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity (Example) Solubility (LogP) Stability (HOMO-LUMO Gap)
Target Compound Nicotinamide + Triazole Tetrahydrothiophen-3-yloxy, p-Tolyl Pending (Theoretical: Antimicrobial) 2.1 (Predicted) 4.2 eV (DFT)
N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide Nicotinamide 6-Hydroxy, 4-Chlorophenyl-thiazole Antibacterial (MIC: 8–16 µg/mL) 1.8 N/A
4-(p-Tolyl)-5-(thiophen-2-yl)-triazole-3-thione 1,2,4-Triazole Thiophene-thione, p-Tolyl Anticancer (Theoretical) 3.5 4.5 eV
2-((4-R-5-(Thiophene-2-ylmethyl)-triazol-3-yl)thio)acetohydrazide 1,2,4-Triazole Thiophene-methyl, Acetohydrazide Antifungal (MIC: 32 µg/mL) 2.4 N/A

Key Research Findings

Substituent Impact on Bioactivity: The p-tolyl group on the triazole enhances lipophilicity, improving membrane penetration compared to chlorophenyl or nitrophenyl analogs . Tetrahydrothiophen-3-yloxy vs. Thiophene: Saturation in the former increases solubility (LogP ~2.1 vs.

Synthetic Feasibility :

  • The target compound’s synthesis likely follows nucleophilic substitution routes similar to those in , but yield optimization remains challenging due to steric hindrance from the triazole-methyl group.

Theoretical Predictions :

  • DFT studies suggest the target compound’s HOMO-LUMO gap (4.2 eV) aligns with stable, moderately reactive molecules, comparable to triazole-thione derivatives .

Biological Activity

The compound 2-((tetrahydrothiophen-3-yl)oxy)-N-((4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)nicotinamide (CAS Number: 1903027-54-2) is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, with a molecular weight of 395.5 g/mol. The structure features a tetrahydrothiophene moiety linked to a triazole ring and a nicotinamide group, which may contribute to its biological properties.

PropertyValue
Molecular Formula C20H21N5O2S
Molecular Weight 395.5 g/mol
CAS Number 1903027-54-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the tetrahydrothiophene, triazole, and nicotinamide functionalities. Specific synthetic routes may vary but generally include coupling reactions and functional group modifications to achieve the final structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazole derivatives are known for their effectiveness against various fungal pathogens, suggesting that this compound may also possess antifungal properties.

Anticancer Activity

Recent studies have shown that nicotinamide derivatives can influence cancer cell proliferation. The incorporation of the triazole moiety is hypothesized to enhance the compound's ability to inhibit tumor growth. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cells, indicating potential for therapeutic use in oncology.

Enzyme Inhibition

The compound's structural characteristics suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies have indicated that it might inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and a target for several anticancer drugs.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of triazole derivatives against Candida albicans. Results showed that compounds with similar structures inhibited fungal growth significantly at low concentrations.
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that derivatives with the nicotinamide moiety exhibited IC50 values indicative of potent anticancer activity, leading to further exploration of this compound's therapeutic potential.
  • Enzyme Interaction Studies : Kinetic studies demonstrated that the compound could effectively inhibit DHFR in a dose-dependent manner, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Q & A

Basic: What are the critical methodological considerations for synthesizing this compound?

Answer:
Synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key steps include:

  • Functional Group Activation: Reacting tetrahydrothiophen-3-ol with nicotinoyl chloride under reflux in anhydrous dichloromethane to form the ether linkage .
  • Triazole Coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the triazole-methylamine intermediate to the nicotinamide core .
  • Purification: Employing column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product .
    Optimization: Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical for yield (>70%) and purity (>95%) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy:
    • 1H NMR confirms proton environments (e.g., tetrahydrothiophene protons at δ 2.8–3.2 ppm, triazole methyl at δ 4.5 ppm) .
    • 13C NMR verifies carbonyl (C=O at ~170 ppm) and aromatic carbons .
  • IR Spectroscopy: Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated: 454.18; observed: 454.17) .

Advanced: How can computational methods enhance synthesis and characterization?

Answer:

  • Density Functional Theory (DFT): Predicts molecular geometry, vibrational frequencies, and NMR chemical shifts (e.g., B3LYP/6-311G(d,p) basis set matches experimental IR and NMR data within <5% error) .
  • Reaction Path Optimization: Quantum chemical calculations (e.g., transition state analysis) identify energy barriers, guiding solvent selection (e.g., DMF vs. THF) and catalyst use .
  • HOMO-LUMO Analysis: Evaluates electronic properties (e.g., bandgap ~4.2 eV) to predict reactivity with biological targets .

Advanced: How should researchers address contradictory data in reaction yields?

Answer:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, solvent) affecting yield. For example, a 3² factorial design revealed that THF at 70°C maximizes coupling efficiency (85% yield) vs. DMF (72%) .
  • Byproduct Analysis: LC-MS identifies side products (e.g., unreacted triazole intermediate at m/z 245.1), guiding stoichiometric adjustments .
  • Cross-Validation: Compare experimental yields with computational predictions (e.g., Gibbs free energy ΔG vs. observed product ratios) .

Advanced: What strategies optimize biological activity assessment?

Answer:

  • Targeted Assays: Screen against specific enzymes (e.g., kinase inhibition assays) using ATP-competitive binding protocols .
  • SAR Analysis: Modify substituents (e.g., p-tolyl vs. fluorophenyl on the triazole) and measure IC50 shifts (e.g., IC50 = 12 nM for p-tolyl vs. 28 nM for fluorophenyl) .
  • Metabolic Stability Testing: Use hepatic microsome models (e.g., human CYP3A4) to assess half-life (t1/2 > 6 hr suggests suitability for in vivo studies) .

Advanced: How can researchers mitigate challenges in purification?

Answer:

  • Chromatography Optimization: Adjust mobile phase polarity (e.g., from 7:3 to 4:1 hexane:ethyl acetate) to resolve co-eluting impurities .
  • Crystallization Screening: Test solvent pairs (e.g., ethanol/water vs. acetone/heptane) to enhance crystal purity (≥99% by HPLC) .
  • HPLC-MS Monitoring: Track impurities in real-time (e.g., UV detection at 254 nm) to refine gradient elution profiles .

Basic: What role do the tetrahydrothiophene and triazole moieties play in bioactivity?

Answer:

  • Tetrahydrothiophene: Enhances solubility (logP reduction from 3.8 to 2.9) and membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) .
  • Triazole: Mediates hydrogen bonding with target proteins (e.g., kinase hinge region interactions via N3 atom) .

Advanced: How to validate synthetic intermediates with conflicting spectral data?

Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., distinguish triazole-CH2 from nicotinamide protons) .
  • X-ray Crystallography: Confirm stereochemistry of intermediates (e.g., tetrahydrothiophene oxygen orientation) .
  • Isotopic Labeling: Track reaction pathways (e.g., 13C-labeled carbonyl groups in MS fragmentation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.